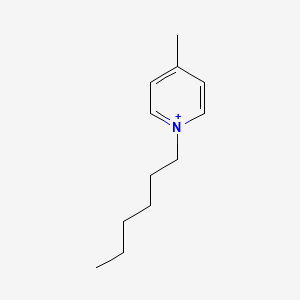

Pyridinium, 1-hexyl-4-methyl-

Description

Academic Significance of Pyridinium-Based Ionic Liquids

Pyridinium-based ionic liquids, as a class, hold significant academic importance due to their versatile applications across various scientific domains. jst.go.jp Their utility stems from the ability to modify their properties by altering the alkyl substituents on the pyridinium (B92312) ring and by pairing the cation with different anions. nih.govcymitquimica.com This "designer solvent" characteristic allows for the fine-tuning of properties like viscosity, conductivity, and solubility for specific applications. scialert.net

Research has demonstrated the broad applicability of pyridinium salts in organic synthesis, where they can act as both solvents and catalysts. cymitquimica.comacs.org Their high thermal stability makes them suitable for reactions requiring elevated temperatures. mdpi.com Furthermore, their ionic nature has led to their investigation as electrolytes in electrochemical devices, including batteries and capacitors. icm.edu.plfujifilm.com The study of pyridinium-based ILs also extends to their environmental impact, with research focusing on their biodegradability, a crucial aspect for developing "green" chemical processes. nih.gov The interactions of these ILs with other substances are also a key area of study, for instance, in enhancing the solubility of pharmaceuticals. researchgate.net

Overview of Research Trajectories for Pyridinium, 1-hexyl-4-methyl- Derivatives

Research concerning derivatives of Pyridinium, 1-hexyl-4-methyl- has branched into several key areas, primarily focusing on how modifications to its structure influence its behavior and applicability. A significant research trajectory involves the synthesis of various salts by pairing the 1-hexyl-4-methylpyridinium cation with a range of anions. This allows for a systematic investigation of the anion's effect on the resulting ionic liquid's physicochemical properties. For example, derivatives such as 1-hexyl-4-methylpyridinium bromide and 1-hexyl-4-methylpyridinium hexafluorophosphate (B91526) have been synthesized and studied. fujifilm.comresearchgate.net

Another major research focus is the application of these derivatives in different fields. Studies have explored the use of 1-hexyl-4-methylpyridinium bromide in aqueous solutions to understand its effect on the thermodynamic properties of drug molecules like acetaminophen (B1664979) and L-lactic acid. researchgate.netresearchgate.netresearchgate.netresearchgate.net These studies are crucial for pharmaceutical sciences and industrial design. researchgate.net Furthermore, the electrochemical properties of derivatives like N-hexyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide have been investigated, highlighting their potential use in electrochemical applications. researchgate.net The influence of the alkyl chain length is another critical area of investigation, with studies comparing 1-hexyl-4-methylpyridinium derivatives to their butyl and octyl counterparts to understand structure-property relationships. researchgate.netresearchgate.net Additionally, research has delved into the creation of more complex derivatives, such as those with functionalized groups, to expand their potential applications. guidechem.com

Physicochemical Properties of Pyridinium, 1-hexyl-4-methyl-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-hexyl-4-methylpyridin-1-ium | nih.gov |

| Molecular Formula | C12H20N+ | nih.gov |

| Molecular Weight | 178.29 g/mol | nih.gov |

| CAS Number | 96337-28-9 | nih.gov |

| InChI | InChI=1S/C12H20N/c1-3-4-5-6-9-13-10-7-12(2)8-11-13/h7-8,10-11H,3-6,9H2,1-2H3/q+1 | nih.gov |

| InChIKey | KVUBRTKSOZFXGX-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCCCCC[N+]1=CC=C(C=C1)C | nih.gov |

Investigated Properties of 1-hexyl-4-methylpyridinium Derivatives

| Derivative | Investigated Property | Application Area |

|---|---|---|

| 1-hexyl-4-methylpyridinium bromide | Thermodynamic and transport properties in aqueous solutions with L-lactic acid and polyethylene (B3416737) glycol. researchgate.net | Thermodynamics |

| 1-hexyl-4-methylpyridinium bromide | Solubility and thermodynamic properties of acetaminophen in aqueous mixtures. researchgate.netresearchgate.net | Pharmaceutical Science |

| 1-hexyl-4-methylpyridinium bromide | Interfacial and tribological applications. researchgate.net | Materials Science |

| N-hexyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide | Density, dynamic viscosity, and electrical conductivity. researchgate.net | Electrochemistry |

| 1-hexyl-4-methylpyridinium hexafluorophosphate | Viscosity, electrical conductivity, and freezing point. fujifilm.com | Organic Synthesis, Battery Electrolytes |

Structure

3D Structure

Properties

CAS No. |

96337-28-9 |

|---|---|

Molecular Formula |

C12H20N+ |

Molecular Weight |

178.29 g/mol |

IUPAC Name |

1-hexyl-4-methylpyridin-1-ium |

InChI |

InChI=1S/C12H20N/c1-3-4-5-6-9-13-10-7-12(2)8-11-13/h7-8,10-11H,3-6,9H2,1-2H3/q+1 |

InChI Key |

KVUBRTKSOZFXGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[N+]1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Pyridinium, 1 Hexyl 4 Methyl Derivatives

Advanced Synthetic Routes to Pyridinium (B92312), 1-hexyl-4-methyl- Based Ionic Liquids

The creation of 1-hexyl-4-methylpyridinium ionic liquids can be achieved through various synthetic strategies, ranging from traditional heating methods to more modern, energy-efficient techniques.

Conventional Reaction Pathways and Optimization

The primary and most conventional method for synthesizing 1-hexyl-4-methylpyridinium bromide is through a direct alkylation reaction, a type of quaternization. evitachem.com This reaction involves the SN2 mechanism where 4-methylpyridine (B42270) (also known as γ-picoline) acts as a nucleophile, attacking the electrophilic carbon of 1-bromohexane (B126081). researchgate.net This process results in the formation of the 1-hexyl-4-methylpyridinium cation and a bromide anion. evitachem.com

The reaction is typically carried out under reflux conditions to ensure the reaction proceeds to completion. researchgate.net Toluene is sometimes employed as a co-solvent to improve the reaction rate. researchgate.net An inert atmosphere, often argon, is maintained to prevent unwanted side reactions. researchgate.net A typical laboratory-scale synthesis might involve the slow addition of 1-bromohexane to 4-methylpyridine at room temperature, followed by refluxing the mixture at 323 K (50°C) for an extended period, such as 72 hours. researchgate.net

Optimization of these reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and energy consumption. Key parameters that are often adjusted include the reaction temperature, time, and the choice of solvent. For instance, while some syntheses employ solvents like toluene, others have explored solvent-free conditions. researchgate.net Solvent-free approaches are often favored as they reduce the environmental impact and can simplify the purification process. Post-reaction, the crude product is typically washed with a solvent like diethyl ether to remove any unreacted 1-bromohexane before being dried under a vacuum.

| Parameter | Laboratory Scale | Industrial Scale |

| Reactants | 4-methylpyridine, 1-bromoalkane | 4-methylpyridine, 1-bromoalkane |

| Solvent | Toluene (optional) researchgate.net | Often solvent-free |

| Temperature | Reflux (e.g., 323 K) researchgate.net | Elevated temperatures with cooling systems |

| Time | 12-72 hours researchgate.net | Optimized for efficiency |

| Purification | Washing with diethyl ether, vacuum drying | Solvent extraction, crystallization |

Microwave-Assisted Synthetic Techniques

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for producing ionic liquids. anton-paar.combiotechjournal.in This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to significantly shorter reaction times, often reduced from hours to minutes. anton-paar.comscielo.org.mx The direct "in-core" heating provided by microwaves results in uniform heating and can suppress the formation of byproducts. anton-paar.com

In the context of synthesizing pyridinium-based ionic liquids, microwave-assisted methods offer a "green" chemistry approach, particularly when conducted under solvent-free conditions. biotechjournal.inscielo.org.mx The process typically involves placing the reactants, such as 4-methylpyridine and 1-bromohexane, in a microwave reactor. scirp.org The reaction can be controlled by setting either the temperature or the power of the microwave irradiation. scirp.org For the synthesis of solid pyridinium salts, a small amount of a suitable solvent may be necessary to facilitate the reaction. scirp.org This method has been shown to produce high yields and pure products in a fraction of the time required by conventional heating. scielo.org.mxscirp.org

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection anton-paar.com | Direct molecular interaction with microwaves anton-paar.com |

| Reaction Time | Hours to days anton-paar.com | Minutes anton-paar.comscielo.org.mx |

| Energy Efficiency | Lower | Higher anton-paar.com |

| Product Purity | May require extensive purification | Often higher purity with fewer byproducts anton-paar.comscielo.org.mx |

| Solvent Use | Often requires solvents researchgate.net | Can often be performed solvent-free biotechjournal.inscielo.org.mx |

Spectroscopic and Elemental Characterization for Molecular Confirmation

To confirm the successful synthesis and purity of 1-hexyl-4-methylpyridinium derivatives, a combination of spectroscopic and analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of synthesized compounds. nbu.ac.in Both ¹H NMR and ¹³C NMR are used to confirm the presence of the 1-hexyl-4-methylpyridinium cation. researchgate.netguidechem.com

In the ¹H NMR spectrum of 1-hexyl-4-methylpyridinium bromide, specific chemical shifts are expected for the different protons in the molecule. For the analogous 1-butyl-4-methylpyridinium bromide, the protons of the pyridinium ring typically appear as doublets in the downfield region, for example, around 8.60-8.62 ppm and 7.80-7.83 ppm. nbu.ac.in The protons of the methyl group on the ring show a singlet peak, while the protons of the alkyl chain attached to the nitrogen atom exhibit characteristic multiplets and triplets. nbu.ac.inpublish.csiro.au The chemical shifts can be influenced by the solvent used for the analysis, such as D₂O or DMSO-d₆. nbu.ac.insigmaaldrich.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. guidechem.com Each unique carbon atom in the 1-hexyl-4-methylpyridinium cation will produce a distinct signal, confirming the connectivity of the atoms.

| Proton Group | 1-Butyl-4-methylpyridinium nbu.ac.inpublish.csiro.au | 1-Hexyl-4-methylpyridinium (Predicted) |

| Pyridine Ring Protons (α to N) | ~8.5-8.6 ppm (d) | ~8.5-8.7 ppm (d) |

| Pyridine Ring Protons (β to N) | ~7.7-7.8 ppm (d) | ~7.7-7.9 ppm (d) |

| N-CH₂ (Alkyl Chain) | ~4.4-4.5 ppm (t) | ~4.4-4.6 ppm (t) |

| Ring-CH₃ | ~2.5 ppm (s) | ~2.5 ppm (s) |

| Alkyl Chain Protons | Various shifts between ~0.8-1.9 ppm | Various shifts between ~0.8-2.0 ppm |

| Terminal CH₃ (Alkyl Chain) | ~0.8-0.9 ppm (t) | ~0.8-0.9 ppm (t) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. d = doublet, t = triplet, s = singlet.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnbu.ac.in In the FT-IR spectrum of a 1-alkyl-4-methylpyridinium salt, characteristic peaks confirm the presence of the pyridinium ring and the alkyl chain.

For example, in the analogous 1-butyl-4-methylpyridinium lauryl sulfate, the aromatic C-H stretching vibrations of the pyridinium ring are observed around 3052 cm⁻¹. nbu.ac.in The C=C and C=N stretching vibrations within the ring typically appear around 1643 cm⁻¹ and 1605 cm⁻¹. nbu.ac.in Aliphatic C-H stretching vibrations from the hexyl and methyl groups are expected in the region of 2850-2960 cm⁻¹. nbu.ac.in The presence of these characteristic absorption bands provides strong evidence for the formation of the desired pyridinium structure. researchgate.net

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch (Pyridinium) | ~3050-3150 | nbu.ac.in |

| Aliphatic C-H Stretch | ~2850-2960 | nbu.ac.in |

| C=N⁺/C=C Stretch (Pyridinium Ring) | ~1600-1650 | nbu.ac.in |

| C-N Stretch | ~806 | nbu.ac.in |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a newly synthesized compound. This method determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₂H₂₀BrN for 1-hexyl-4-methylpyridinium bromide). evitachem.comguidechem.com A close agreement between the experimental and theoretical values provides strong confirmation of the compound's purity and elemental makeup. nih.gov

Purity Assessment Methodologies for Synthesized Pyridinium, 1-hexyl-4-methyl- Ionic Liquids

The properties and performance of ionic liquids are significantly influenced by the presence of impurities. Therefore, rigorous purity assessment is a crucial step after synthesis. Common impurities in 1-hexyl-4-methylpyridinium ionic liquids include water, unreacted starting materials (e.g., 4-methylpyridine), and residual halides from the synthesis. researchgate.net A suite of analytical techniques is employed to quantify these impurities.

Water Content: The presence of water can dramatically alter the physicochemical properties of ionic liquids, such as viscosity and conductivity. iolitec.de The most widely used and accurate method for determining water content in ionic liquids is the Karl Fischer (KF) titration . nih.govnih.govhiyka.com This technique is highly selective for water and can provide precise measurements even at very low concentrations (parts per million). nih.gov Both volumetric and coulometric KF titration methods can be used, with the coulometric method being particularly suitable for samples with very low water content. researchgate.net The use of ionic liquids as co-solvents in KF titration has also been explored to improve the solubility of certain samples, ensuring accurate moisture determination. hiyka.comiolitec.de

Halide Impurities: When 1-hexyl-4-methylpyridinium bromide is synthesized, residual bromide ions can be a significant impurity, especially if the ionic liquid is intended for applications where the anion is subsequently exchanged. Ion Chromatography (IC) is the preferred method for the quantitative determination of halide impurities. iolitec.denih.govacs.orgresearchgate.net This technique can simultaneously separate and quantify various anions, including chloride, bromide, and fluoride, with high sensitivity and low detection limits, often below the parts-per-million (ppm) level. researchgate.netscribd.com The method typically involves a specific eluent, such as a sodium carbonate/sodium bicarbonate solution, and a conductivity or UV detector. iolitec.describd.com

Organic Impurities and Ionic Liquid Content: Unreacted starting materials, such as 4-methylpyridine, and by-products from side reactions are common organic impurities. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of these impurities. mdpi.comsci-hub.se Reversed-phase HPLC with a C8 or a more specialized pentafluorophenylpropyl column is often employed. sci-hub.seoup.comlukasiewicz.gov.pl A buffered mobile phase, frequently a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, allows for the separation of the pyridinium cation from unreacted precursors. oup.comlukasiewicz.gov.pl The concentration of the ionic liquid itself can also be determined using this method.

Additionally, ¹H NMR spectroscopy can be used as a qualitative and semi-quantitative tool to assess purity. The absence of peaks corresponding to starting materials or common solvents in the ¹H NMR spectrum is a good indicator of high purity. researchgate.net For a more quantitative analysis using NMR, a standard addition method can be employed.

The table below summarizes the primary analytical methodologies used for the purity assessment of 1-hexyl-4-methylpyridinium ionic liquids.

| Impurity/Analyte | Analytical Methodology | Typical Application/Detection | References |

| Water | Karl Fischer Titration | Quantification of water content, often in ppm. | nih.govnih.govhiyka.com |

| Residual Halides (e.g., Br⁻) | Ion Chromatography (IC) | Detection and quantification of inorganic anion impurities. | nih.govresearchgate.netscribd.com |

| Unreacted Starting Materials | High-Performance Liquid Chromatography (HPLC) | Separation and quantification of organic impurities like 4-methylpyridine. | sci-hub.seoup.comlukasiewicz.gov.pl |

| Ionic Liquid Purity | High-Performance Liquid Chromatography (HPLC) | Determination of the concentration of the main ionic liquid component. | mdpi.comlukasiewicz.gov.pl |

| General Purity Screen | ¹H NMR Spectroscopy | Detection of major organic impurities by identifying their characteristic signals. | researchgate.net |

Computational and Theoretical Investigations of Pyridinium, 1 Hexyl 4 Methyl Ionic Liquids

Quantum-Chemical Approaches for Thermochemical Properties

Quantum-chemical methods are essential for determining the intrinsic energetic properties of molecules in the gas phase, free from intermolecular interactions. These calculations are foundational for understanding the stability of the ionic liquid's constituent ions and for parameterizing more complex simulations.

The standard gas-phase enthalpy of formation (ΔfH°(g)) is a critical thermochemical parameter that quantifies the energy released or absorbed when a compound is formed from its constituent elements in their standard states. For an ionic liquid cation like 1-hexyl-4-methylpyridinium, this value is typically calculated for the isolated ion. The process involves determining the total electronic energy of the molecule at 0 K through quantum calculations and then applying corrections to obtain the enthalpy at a standard temperature, usually 298.15 K. aip.org

The calculation often employs an atomic scheme, where the enthalpy of formation is derived from the molecule's total electronic energy and the experimental enthalpies of formation of its constituent atoms. aip.org This approach has been successfully applied to a wide range of organic molecules and ionic species. researchgate.netresearchgate.net While specific experimental or calculated values for the 1-hexyl-4-methylpyridinium cation are not widely published, the methodologies are well-established for similar alkylpyridinium and other ionic liquid cations. researchgate.netresearchgate.net

To achieve high accuracy, often referred to as "chemical accuracy" (typically within ~4 kJ/mol of experimental values), high-level composite quantum-chemical methods are employed. mdpi.com One such widely used method is the Gaussian-3 (G3) theory and its more computationally efficient variant, G3MP2. acs.orgscirp.org These methods approximate a very high-level calculation by combining results from a series of lower-level calculations, correcting for deficiencies in basis sets and electron correlation treatment. globus.org

The G3MP2 method has been successfully used to calculate the gas-phase enthalpies of formation for numerous organic compounds and ionic liquid species. researchgate.netacs.orgresearchgate.net For instance, it has been tested for predicting the thermodynamics of reactions involving alkylbenzenes and used to determine the gas-phase formation enthalpies of tetra-alkyl ammonium-based ionic liquids, showing good agreement with experimental results. researchgate.netacs.org The application of G3MP2 to the 1-hexyl-4-methylpyridinium cation would involve geometry optimization followed by a series of single-point energy calculations to arrive at an accurate total energy, from which the enthalpy of formation can be derived. researchgate.netglobus.org

Molecular Dynamics Simulations for Intermolecular Interactions and Transport Phenomena

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the ionic liquid's structure and properties at the molecular level. The accuracy of these simulations is critically dependent on the quality of the underlying force field. rsc.org

A classical force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. For ionic liquids, force fields must accurately capture not only bonded interactions (bond stretching, angle bending, dihedral torsions) but also the crucial non-bonded interactions (van der Waals and electrostatic forces) that govern the liquid's structure and dynamics. mdpi.com

Several force fields have been developed for pyridinium-based ionic liquids, often based on general frameworks like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or AMBER. rsc.orgutl.pt A notable example is the Canongia Lopes & Pádua (CL&P) force field, which is a widely used, internally consistent, all-atom model for various ionic liquid families, including pyridiniums. rsc.orgutl.pt The development process involves:

Parameter Transfer: Transferring parameters for bond, angle, and van der Waals interactions from established force fields like OPLS-AA. rsc.org

Charge Calculation: Determining atomic partial charges is crucial for ionic systems. This is typically done using quantum mechanics to fit the electrostatic potential (ESP) of the isolated ions. arxiv.org

Dihedral Angle Parameterization: Torsional parameters are often refitted by performing quantum-chemical scans of the potential energy surface as a function of dihedral angle rotation. acs.org

A key challenge is accounting for polarization and charge transfer effects, which are not explicitly handled by standard non-polarizable force fields. mdpi.comarxiv.org This can lead to discrepancies, particularly in predicting dynamic properties. To improve accuracy, some models refine the force field by scaling the atomic charges to implicitly account for these effects in the condensed phase, leading to better agreement with experimental transport properties. arxiv.orgresearchgate.net

| Interaction Term | Description | Typical Functional Form |

|---|---|---|

| Bond Stretching | Energy associated with stretching or compressing a covalent bond. | Harmonic potential: kb(r - r0)2 |

| Angle Bending | Energy required to bend the angle between three bonded atoms. | Harmonic potential: kθ(θ - θ0)2 |

| Dihedral Torsion | Energy associated with rotation around a central bond. | Fourier series: ΣVn[1 + cos(nφ - δ)] |

| Van der Waals | Short-range repulsive and attractive dispersion forces. | Lennard-Jones potential |

| Electrostatic | Coulombic interaction between atomic partial charges. | Coulomb's Law |

Once a reliable force field is established, MD simulations can be performed to predict a range of macroscopic properties from the collective behavior of the molecules. For pyridinium-based ILs, including those structurally similar to 1-hexyl-4-methylpyridinium, simulations have been used to calculate various properties. acs.orgnih.gov

Volumetric Properties: Density is a fundamental property that can be readily obtained from MD simulations in the NpT (constant Number of particles, pressure, and temperature) ensemble. Studies on related compounds like 1-n-hexyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide have shown that simulated densities, as well as other volumetric properties like isothermal compressibility and volumetric expansivity, agree well with experimental values. acs.orgnih.govlouisville.edu

Dynamic Properties: Simulations can predict transport properties such as self-diffusion coefficients and viscosity. However, these are often more challenging to reproduce accurately with non-polarizable force fields. acs.org Simulations frequently predict dynamics that are an order of magnitude slower than what is observed experimentally. acs.org For example, a combined experimental and MD study on pyridinium-based ILs found that while volumetric properties were well-reproduced, the simulations could not accurately determine self-diffusivities due to glassy dynamics on the simulation timescale. acs.orgnih.gov Despite this, simulations provide valuable insights into the activation energies for diffusion. acs.orgnih.gov

| Property | Simulation Result | Experimental Result | Agreement |

|---|---|---|---|

| Density | Good agreement | Available | High |

| Isothermal Compressibility | Good agreement | Available | High |

| Volumetric Expansivity | Good agreement | Available | High |

| Heat Capacity | Within 2% | Available | Very High |

| Self-Diffusivity | Inaccurate (glassy dynamics) | 10-11 to 10-10 m2/s | Low |

Conductor-like Screening Model for Real Solvents (COSMO-RS) for Predictive Thermodynamics

COSMO-RS is a powerful predictive method that combines quantum chemistry with statistical thermodynamics to calculate the thermodynamic properties of fluid mixtures. ua.ptua.pt It is particularly useful for screening large numbers of potential ionic liquids for specific applications without the need for extensive experimental measurements. researchgate.netnih.gov The method works by first calculating the screening charge density (σ-profile) on the surface of each molecule in a virtual conductor. ua.pt This σ-profile serves as a detailed descriptor of the molecule's polarity, which is then used in a statistical mechanics framework to predict chemical potentials and other thermodynamic properties of the bulk liquid. bibliomed.org

For pyridinium-based ionic liquids, COSMO-RS has been successfully applied to predict a variety of phase equilibria and properties:

Liquid-Liquid and Vapor-Liquid Equilibria (LLE/VLE): The model has been evaluated for its ability to describe the LLE and VLE of binary mixtures containing alcohols and pyridinium-based ILs, showing reasonable qualitative agreement with experimental data. ua.pt

Solvent Screening: COSMO-RS is widely used to predict properties like the activity coefficient at infinite dilution, which is a key metric for evaluating the capacity and selectivity of a solvent for a given separation task. researchgate.netacs.org For instance, it has been used to screen pyridinium (B92312) ILs for denitrification and for the extraction of high-value compounds like docosahexaenoic acid (DHA). nih.govacs.org

Structural Effects: Studies have shown that COSMO-RS can capture the influence of structural variations, such as the length of the alkyl chain on the pyridinium cation, on the IL's thermodynamic properties. nih.govmdpi.com Generally, increasing the alkyl chain length can impact extraction selectivity and capacity, an effect that can be predicted and analyzed using the model. nih.gov

While COSMO-RS is a powerful predictive tool, its accuracy can vary depending on the system, particularly with increasing hydrophilicity of the anion or complexity of the interactions. ua.pt Nonetheless, it remains an invaluable method for the a priori design and selection of ionic liquids for targeted applications. ua.pt

Applications of Pyridinium, 1 Hexyl 4 Methyl Ionic Liquids in Advanced Separation Processes

Liquid-Liquid Extraction Systems Utilizing Pyridinium (B92312), 1-hexyl-4-methyl- Ionic Liquids

Liquid-liquid extraction is a prominent separation technique where the selective solvency of ionic liquids can be leveraged to partition specific components from a mixture. Pyridinium-based ILs have been extensively studied as extraction solvents due to their favorable interactions with various organic and inorganic compounds.

The removal of sulfur compounds from fuels is critical to prevent catalyst poisoning and reduce harmful SOx emissions. ekb.eg Extractive desulfurization using ionic liquids is an attractive alternative to the energy-intensive hydrodesulfurization process, particularly for removing refractory aromatic sulfur compounds like dibenzothiophene (B1670422) (DBT). nih.govacs.org Pyridinium-based ILs have demonstrated notable efficacy in this application. researchgate.net

Research into N-alkyl-pyridinium ILs shows that their effectiveness is influenced by both the cation and the anion. researchgate.netnih.gov Studies on compounds like N-butyl-pyridinium tetrafluoroborate (B81430) ([BPy][BF4]) reveal that the IL acts as an extractive agent, selectively partitioning sulfur compounds from a model fuel matrix. nih.gov The process can be enhanced through oxidative-extractive desulfurization (OEDS), where an oxidizing agent like hydrogen peroxide is added. mdpi.com In the OEDS system, sulfur compounds are oxidized to their corresponding sulfones, which have a higher polarity and are more readily extracted by the ionic liquid. nih.govmdpi.com An 89.49% removal efficiency for DBT was achieved using [BPy][BF4] in an OEDS system at 30 °C. nih.govresearchgate.net The used ionic liquids can often be regenerated and recycled multiple times, for instance, by re-extraction with a solvent like tetrachloromethane. mdpi.comacs.org

Table 1: Performance of Pyridinium-Based Ionic Liquids in Desulfurization

| Ionic Liquid Cation | Sulfur Compound | Process | Removal Efficiency (%) | Reference |

| N-butyl-pyridinium | Dibenzothiophene (DBT) | OEDS | 89.49 | nih.govresearchgate.net |

| N-butyl-pyridinium | Dibenzothiophene (DBT) | OEDS | 84.3 | mdpi.com |

| N-butyl-pyridinium | Thiophene | OEDS | 78.5 | mdpi.com |

| N-Hexyl-pyridinium | Dibenzothiophene (DBT) | Extraction | ~62 | researchgate.net |

| N-Hexyl-pyridinium | Benzothiophene (BT) | Extraction | ~67 | researchgate.net |

OEDS: Oxidative-Extractive Desulfurization

The separation of aromatic hydrocarbons (e.g., toluene, xylenes) from aliphatic hydrocarbons (e.g., heptane, hexane) is a fundamental process in the petrochemical industry. utwente.nl Conventional methods like solvent extraction with sulfolane (B150427) are energy-intensive. ntnu.no Ionic liquids, particularly pyridinium-based variants, have emerged as superior solvents for this separation due to favorable interactions between the cationic pyridinium ring and the π-electrons of the aromatic compounds. researchgate.net

Studies using 4-methyl-N-butylpyridinium tetrafluoroborate ([mebupy]BF4), a close structural analog of 1-hexyl-4-methyl-pyridinium, have shown significantly higher toluene/heptane selectivities compared to sulfolane. ntnu.noresearchgate.net The selectivity of these ionic liquids for aromatics tends to increase as the aromatic content in the feed stream decreases. ntnu.noresearchgate.net The negligible vapor pressure of ILs simplifies the recovery process, as the extracted aromatic hydrocarbons can be separated from the IL via evaporation, reducing the need for additional distillation steps required with conventional solvents. ntnu.noresearchgate.net

Table 2: Toluene/Heptane Separation Performance at 40°C (10% Toluene Feed)

| Solvent | Selectivity (Toluene/Heptane) | Distribution Coefficient (Toluene) | Reference |

| [mebupy]BF4 | ~75 | ~0.35 | ntnu.noresearchgate.net |

| Sulfolane | ~31 | ~0.31 | utwente.nl |

The separation of olefins (alkenes) from alkanes is a challenging industrial process due to their similar boiling points. Liquid-liquid extraction using ionic liquids that can selectively interact with the carbon-carbon double bond of olefins presents a promising alternative. This interaction is often facilitated by incorporating a metal salt, such as a copper(I) salt, into the ionic liquid structure. acs.org

The mechanism relies on π-complexation, where the Cu+ ion in the ionic liquid forms a reversible bond with the π-electrons of the olefin. acs.org This selective interaction allows for the preferential extraction of the olefin into the ionic liquid phase. While specific studies on Pyridinium, 1-hexyl-4-methyl- for this application are not prevalent, research on novel bimetallic ionic liquids has demonstrated the viability of this approach. For instance, an iron-copper bimetallic IL was used to extract 1-hexene (B165129) from n-hexane, achieving a purity of over 85% after a five-stage extraction process. acs.org This highlights the potential for designing task-specific pyridinium ILs for olefin enrichment.

Ionic liquids can be designed as "task-specific" extractants for metal ions by incorporating functional groups with ligating capabilities into their structure. rsc.org This is particularly relevant for the recovery of valuable or hazardous metals from aqueous solutions, such as uranyl nitrate (B79036) from nuclear waste streams. researchgate.net

Computational screening methods, like COSMO-RS, are valuable tools for predicting the thermodynamic properties and phase behavior of ionic liquid systems, enabling the rapid evaluation of numerous candidate ILs for a specific separation task without extensive experimental work. While the direct computational screening of Pyridinium, 1-hexyl-4-methyl- for uranyl nitrate extraction is not widely documented, the general principle has been established for other IL systems. researchgate.net The extraction mechanism can involve cation exchange, ion-pairing, or the formation of complex anions, depending on the specific IL and the metal ion . researchgate.netmdpi.com For instance, the extraction of uranyl nitrate has been studied with binary extractants that include quaternary ammonium (B1175870) salts, where the metal is extracted as a complex anion. researchgate.net This foundational research provides a framework for the future computational design and experimental validation of pyridinium-based ILs for selective metal ion recovery.

Membrane-Based Separation Technologies Incorporating Pyridinium, 1-hexyl-4-methyl- Ionic Liquids

Membrane technology offers an energy-efficient approach to separation. Ionic liquids can be incorporated into membranes to enhance their performance, primarily in two forms: supported ionic liquid membranes (SILMs), where the IL is held within the pores of a support, and poly(ionic liquid) (PIL) membranes, where the ionic liquid moiety is part of a polymer structure. tdl.orgresearchgate.net

The capture of carbon dioxide (CO2) from flue gas or natural gas is a critical step in mitigating climate change. mdpi.com Pyridinium-based ILs and PILs are being actively investigated for CO2 separation membranes due to their favorable CO2 solubility. nih.govnih.govresearchgate.net

In PIL membranes, pyridinium cations can be part of the polymer backbone or as pendant groups. nih.govresearchgate.net These membranes have shown improved CO2 permeability compared to their non-ionic polymer precursors. nih.gov The choice of anion, such as bis(trifluoromethylsulfonyl)imide (TFSI⁻), significantly influences the gas transport properties, with TFSI⁻ generally leading to higher permeability than anions like tetrafluoroborate (BF4⁻). nih.govresearchgate.net Composite membranes, created by blending pyridinium-based PILs with free pyridinium ILs, have demonstrated a synergistic effect, resulting in both high CO2 permeability and high CO2/CH4 selectivity. nih.gov For example, a composite membrane with 45 wt% of a pyridinium-based IL exhibited a CO2 permeability of 11.8 Barrer and a CO2/CH4 ideal selectivity of 35. nih.gov

Table 3: Gas Separation Performance of Pyridinium-Based Poly(Ionic Liquid) Membranes at Room Temperature

| Membrane Type | Anion | CO2 Permeability (Barrer) | CO2/CH4 Ideal Selectivity | Reference |

| Pyridinium PIL | BF4⁻ | 2.0 | 50 | nih.gov |

| Pyridinium PIL | TFSI⁻ | 4.1 | 34 | nih.gov |

| Pyridinium PIL + 45% IL | - | 11.8 | 35 | nih.gov |

1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg)

Polymer Inclusion Membranes for Selective Metal Ion Transport

Polymer Inclusion Membranes (PIMs) have emerged as a highly effective technology for the selective separation and transport of metal ions. researchgate.netrsc.org These membranes typically consist of a base polymer, a carrier (extractant), and often a plasticizer, which work in synergy to facilitate the transport of specific ions across the membrane. mdpi.com Ionic liquids (ILs) are increasingly being used as carriers in PIMs due to their unique properties, such as high thermal stability, negligible vapor pressure, and tunable selectivity. rsc.orgmdpi.com

The selectivity of a PIM is largely determined by the nature of the ionic liquid carrier. Research on methyl trioctyl ammonium chloride, another ionic liquid, demonstrated high separation factors for Zn(II)/Cu(II) and Zn(II)/Fe(III) mixtures. nih.gov This suggests that a pyridinium-based ionic liquid like Pyridinium, 1-hexyl-4-methyl- could also exhibit high selectivity for certain metal ions, driven by the specific interactions between the pyridinium cation and the target metal species in the aqueous feed solution. The hexyl and methyl groups on the pyridinium ring would influence the lipophilicity and steric factors of the carrier, which in turn would affect the extraction and transport kinetics.

Table 1: Performance of Various Ionic Liquid-Based Polymer Inclusion Membranes in Metal Ion Separation

| Ionic Liquid Carrier | Base Polymer | Target Metal Ions | Separation Factor | Reference |

|---|---|---|---|---|

| Methyl trioctyl ammonium chloride | PVC | Zn(II)/Cu(II) | 1996 | mdpi.comnih.gov |

| Methyl trioctyl ammonium chloride | PVC | Zn(II)/Fe(III) | 606 | nih.gov |

| Methyl trioctyl ammonium chloride | PVC | Cd(II)/Cu(II) | 112 | nih.gov |

| 1-octyl-3-methylimidazolium hexafluorophosphate (B91526) | PVC | Fe(III), Zn(II), Cd(II), Cu(II) | - | mdpi.com |

Chromatographic Applications of Pyridinium, 1-hexyl-4-methyl- Ionic Liquids (e.g., Stationary Phases in Gas-Liquid Chromatography)

Ionic liquids have garnered significant attention as novel stationary phases in gas-liquid chromatography (GLC) due to their unique solvation properties, high thermal stability, and tunable selectivity. nih.govresearchgate.netchromatographyonline.com Pyridinium-based ionic liquids, in particular, have been investigated for their potential to offer different selectivity compared to traditional stationary phases like polyethylene (B3416737) glycol or polysiloxanes. mdpi.com50megs.comimchem.fr

Research into pyridinium-based ionic liquid stationary phases has shown that they can exhibit dual-nature retention behavior; they can separate nonpolar compounds in a manner similar to nonpolar stationary phases, while also effectively separating polar compounds like a polar stationary phase. umb.edu This unique characteristic allows for the separation of a wide range of analytes.

A study on a stationary phase based on a pyridinium ionic liquid, Bis(4-methyl-1-pyridinium)hexane hexafluorophosphate (Bis4MPyC6), which is structurally related to Pyridinium, 1-hexyl-4-methyl-, demonstrated a different elution order for various compounds compared to a standard polar phase like SH-Stabilwax. mdpi.com This highlights the unique selectivity that can be achieved with pyridinium-based stationary phases. The retention characteristics are influenced by a combination of interactions, including dispersion, dipole-dipole, and hydrogen bonding, between the analytes and the ionic liquid.

The thermal stability of ionic liquid stationary phases is another key advantage, allowing for their use over a wide range of temperatures. researchgate.net This is crucial for the analysis of compounds with high boiling points. The versatility of ionic liquids allows for the development of stationary phases with tailored selectivities for specific separation challenges. nih.gov

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Conditions for Analysis using a Pyridinium-Based Ionic Liquid Stationary Phase

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Bis(4-methyl-1-pyridinium)hexane hexafluorophosphate (Bis4MPyC6) | mdpi.com |

| Column Dimensions | 30 m, 0.22 mm ID, 0.2 µm film thickness | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Flow Rate | 0.6 mL/min | mdpi.com |

| Injector Temperature | 250 °C | mdpi.com |

| Ion Source Temperature | 200 °C | mdpi.com |

| Oven Temperature Program | 50 °C to 240 °C at 8 °C/min, hold for 15 min | mdpi.com |

Catalytic Roles and Reaction Medium Performance of Pyridinium, 1 Hexyl 4 Methyl Ionic Liquids

Catalytic Functionality in Organic Transformations

The tailored structure of the 1-hexyl-4-methylpyridinium cation allows it to actively participate in and influence a range of chemical reactions. Its utility is particularly evident in acid-catalyzed processes and transformations requiring a stable, non-reactive solvent environment.

The alkylation of light isoparaffins with olefins is a cornerstone process in the petroleum refining industry for producing high-octane gasoline components. google.comgoogle.com Acidic ionic liquids based on N-alkylpyridinium cations have been identified as effective catalysts for this transformation. researchgate.net Specifically, chloroaluminate (III) ionic liquids prepared by mixing aluminum trichloride (B1173362) (AlCl₃) with a hydrocarbyl-substituted pyridinium (B92312) halide, such as a 1-hexylpyridinium (B1223320) salt, form a strongly acidic medium necessary for paraffin (B1166041) alkylation. google.comgoogle.com

These catalyst systems, often promoted by an alkyl halide like t-butyl chloride, facilitate the alkylation of C₃ to C₆ isoparaffins with C₂ to C₆ olefins. google.comgoogle.com The process involves contacting the hydrocarbon mixture with the pyridinium chloroaluminate IL under vigorous stirring to ensure good interfacial contact between the immiscible reactant and catalyst phases. google.com The reaction can be performed under relatively mild conditions, with temperatures ranging from -20°C to +100°C. google.com The efficiency of the process is dependent on several factors, including the molar ratio of isoparaffin to olefin, reaction temperature, and the volume of the ionic liquid catalyst in the reactor. google.com

Table 1: Representative Conditions for Isoparaffin Alkylation using Pyridinium-based Ionic Liquids

| Parameter | Value/Range | Source(s) |

|---|---|---|

| Catalyst System | N-alkylpyridinium Chloroaluminate + Alkyl Halide Promoter | google.comgoogle.com |

| Reactants | Isoparaffins (C3-C6) and Olefins (C2-C6) | google.com |

| Isoparaffin/Olefin Molar Ratio | 1 to 100 (preferably 2 to 20) | google.com |

| Reaction Temperature | -40°C to +150°C (preferably -20°C to +100°C) | google.com |

| Catalyst Volume % in Reactor | 2% to 70% (preferably 5% to 50%) | google.com |

The addition of organometallic reagents, such as organozinc or Grignard reagents, to aldehydes is a fundamental carbon-carbon bond-forming reaction. libretexts.org The choice of solvent is critical, as many common ionic liquids are not stable in the presence of these highly reactive nucleophiles. For instance, widely used imidazolium-based ILs can react with organometallic reagents via deprotonation at the C2 position of the imidazolium (B1220033) ring, leading to undesired side products. polyu.edu.hkmdpi.com

In contrast, pyridinium-based ionic liquids, which lack this acidic ring proton, exhibit greater stability. polyu.edu.hk Research has shown that N-alkylpyridinium ILs, such as 1-butyl-4-methylpyridinium tetrafluoroborate (B81430), serve as effective and inert media for the alkylation of aldehydes with reagents like diethylzinc. rsc.orgrsc.org These reactions proceed to give the corresponding secondary alcohols in high yields. The stability of the pyridinium cation prevents the decomposition of the organometallic reagent, allowing for an efficient transformation. polyu.edu.hk The use of pyridinium ILs can also facilitate catalyst/product separation and potential recycling of the reaction medium. rsc.org

The conversion of renewable biomass, particularly carbohydrates, into valuable platform chemicals is a key goal of sustainable chemistry. One such target molecule is 5-hydroxymethylfurfural (B1680220) (5-HMF), a versatile intermediate for biofuels and polymers. mdpi.comacs.org Ionic liquids have been extensively studied as solvents and catalysts for the dehydration of carbohydrates like fructose, glucose, and sucrose (B13894) to 5-HMF. mdpi.comscielo.br

While some studies have indicated that imidazolium-based ILs may exhibit higher catalytic activity for this specific transformation, pyridinium-based ILs have also been successfully employed. ncsu.eduresearchgate.net For instance, a pyridinium-based dicationic ionic liquid used as a solvent with a chromium chloride catalyst demonstrated high efficiency in converting sucrose and glucose to 5-HMF, achieving good yields under mild conditions. researchgate.net The reaction involves the dehydration of the carbohydrate, a process that can be catalyzed by acidic species. The choice of the cation and anion of the IL, along with any co-catalyst, significantly influences reaction rates and product selectivity. nih.gov

Table 2: Selected Results for 5-HMF Production from Carbohydrates in Pyridinium Ionic Liquids

| Carbohydrate | Ionic Liquid System | Catalyst | Temperature | Time | 5-HMF Yield/Selectivity | Source(s) |

|---|---|---|---|---|---|---|

| Sucrose | [C₁₀(EPy)₂]2Br⁻ | CrCl₂ | 110°C | 60 min | 83.9% Selectivity | researchgate.net |

Pyridinium, 1-hexyl-4-methyl- as a Sustainable Reaction Environment

Beyond its direct catalytic participation, the 1-hexyl-4-methylpyridinium cation, as part of an ionic liquid, provides a unique reaction environment that can enhance chemical processes. Its physical and chemical properties can be tuned by the choice of the counter-anion to optimize reaction outcomes.

In biphasic systems, such as the isoparaffin alkylation mentioned previously, the reaction occurs at the interface between the ionic liquid and the organic phase. google.com The efficiency is therefore highly dependent on mass transfer, which is influenced by the IL's viscosity and the interfacial tension between the two phases. The structure of the 1-hexyl-4-methylpyridinium cation, with its relatively long alkyl chain, imparts a degree of lipophilicity that can enhance the solubility of nonpolar organic reactants in the IL phase or at the interface, thereby increasing reaction rates. mdpi.com Kinetic studies on the formation of pyridinium salts (quaternization) have shown that steric factors, such as the size of the alkyl group, can influence reaction rates, a factor that also plays a role in how the IL interacts with dissolved substrates. psu.edu

The 1-hexyl-4-methylpyridinium cation is well-suited to serve as a component in phase-transfer catalysis (PTC). mdpi.com In a typical PTC system, a reactant is transferred from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. The amphiphilic nature of the 1-hexyl-4-methylpyridinium cation, combining a polar, charged head group with a nonpolar hexyl tail, allows it to facilitate the transport of anionic nucleophiles across phase boundaries. mdpi.com

This capability is valuable in a variety of nucleophilic substitution reactions. The ionic liquid itself can act as the phase transfer catalyst, eliminating the need for an additional agent. mdpi.com Furthermore, the chemical stability of the pyridinium ring is a significant advantage, especially in reactions involving strong bases or nucleophiles where more reactive cations like imidazolium might be degraded. mdpi.com The bromide salt of 1-hexyl-4-methylpyridinium can also participate directly in nucleophilic substitution reactions, where the bromide anion can be displaced by other nucleophiles. evitachem.com This stability and phase-transfer capability make it a robust medium for a wide range of reaction mechanisms, enhancing safety and simplifying product isolation and solvent recycling.

Integration of Pyridinium, 1 Hexyl 4 Methyl Ionic Liquids in Advanced Materials Science

Functional Polymer Composites and Hybrid Materials

The incorporation of pyridinium (B92312) ionic liquids into polymer matrices offers a versatile strategy for creating functional composites and hybrid materials with enhanced properties. These ionic liquids can act as dispersing agents, conductivity enhancers, and interfacial modifiers.

Pyridinium-based ionic liquids are effective at modulating the electrical properties of polymer composites. They achieve this primarily by improving the dispersion of conductive fillers and creating new pathways for ion transport. mdpi.com While conventional polymer electrolytes typically have ionic conductivities in the range of 10⁻⁶ to 10⁻⁴ S cm⁻¹, the addition of ionic liquids can increase this significantly. rsc.org

Research on composites made from styrene-butadiene rubber (SBR) and graphene nanoplatelets (GnPs) demonstrates this effect. When a similar ionic liquid, 1-butyl-4-methylpyridinium tetrafluoroborate (B81430) (BMPFB), was used to modify the GnPs, the resulting composites showed changes in electrical resistivity. The ionic liquid facilitates the formation of a more effective conductive network of the filler within the polymer matrix. mdpi.com The electrical volume resistivity of these composites is dependent on both the filler concentration and the modification method, highlighting the ionic liquid's role in creating conductive pathways. mdpi.com For instance, studies on other polymer systems have shown that incorporating ionic liquids can enhance electrical conductivity by several orders of magnitude compared to composites without the ionic liquid. mdpi.com

Table 1: Electrical Properties of SBR/Graphene Nanoplatelet (GnP) Composites Modified with a Pyridinium Ionic Liquid

| Sample Composition | Filler Loading (phr) | Electrical Volume Resistivity (ρᵥ) (Ω·cm) |

| Unfilled SBR | 0 | > 1.0 x 10¹⁴ |

| SBR/GnP (in-bulk modification) | 4 | ~ 5.0 x 10¹² |

| SBR/GnP (surface modification) | 4 | ~ 2.5 x 10¹³ |

| SBR/GnP (in-bulk modification) | 8 | ~ 1.6 x 10⁷ |

| SBR/GnP (surface modification) | 8 | ~ 8.0 x 10¹⁰ |

Note: Data is based on studies of SBR composites with GnPs modified by 1-butyl-4-methylpyridinium tetrafluoroborate, a structural analog to the primary compound of interest. mdpi.com

A primary challenge in developing polymer composites is the tendency of nanofillers to agglomerate, which diminishes their reinforcing effect. Pyridinium ionic liquids, including 1-hexyl-4-methyl-pyridinium, can significantly improve filler dispersion by modifying the interface between the polymer and the filler. nih.gov

The mechanism often involves π-π interactions between the aromatic pyridinium ring of the ionic liquid and the surface of carbon-based fillers like graphene or carbon nanotubes. nih.gov This interaction "decorates" the filler surface, reducing inter-particle attractions and improving compatibility with the polymer matrix. mdpi.comnih.gov

In a notable study, a pyridinium acrylate-based ionic liquid was grafted onto nano-fibrillated cellulose (B213188) (NFC). rsc.org The subsequent addition of reduced graphene oxide (rGO) as a filler resulted in a composite with significantly enhanced mechanical properties. Spectroscopic analysis confirmed a cation-π interaction between the cationic pyridinium part of the functionalized cellulose and the π-electron cloud of the rGO. rsc.org This specific, non-covalent interaction led to excellent dispersion of the rGO sheets, bridging the cellulose fibrils and allowing for effective stress transfer, which resulted in a tougher and more ductile material. rsc.org

Design and Characterization of Pyridinium-Based Ionic Liquid Crystals

Ionic Liquid Crystals (ILCs) are a class of materials that combine the ordered structure of liquid crystals with the ionic nature of ionic liquids. Pyridinium, 1-hexyl-4-methyl- and its analogs are key building blocks for these advanced materials. unl.pt The design of pyridinium-based ILCs hinges on precise structural modifications, such as the length of the alkyl chain and the position of the methyl group on the cation. tandfonline.com

Research has demonstrated that these structural factors critically influence the material's mesomorphism (liquid crystalline behavior). unl.pttandfonline.com For instance, studies on 1-dodecylpyridinium bromide and its methyl-substituted (picolinium) analogs revealed that the position of the methyl group and the presence of water significantly affect the phase transitions. researchgate.netdp.tech These compounds were found to form thermotropic smectic phases, which are characterized by a layered molecular arrangement. researchgate.net The layer spacing, typically between 20 and 35 Å, suggests a bilayer interdigitated or tilted lamellar structure of the cations' alkyl chains. researchgate.netdp.tech This ordered, layered structure is of particular interest for applications in energy storage, as it can create defined pathways for ion conduction. researchgate.net

The characterization of these ILCs relies on a combination of techniques:

Differential Scanning Calorimetry (DSC) is used to identify the temperatures of phase transitions. researchgate.net

Polarised Optical Microscopy (POM) allows for the visual identification of the characteristic textures of different liquid crystal phases. researchgate.net

X-Ray Powder Diffraction (XRD) is employed to determine the structural arrangement of the molecules, such as the layer spacing in smectic phases. researchgate.net

By carefully selecting the alkyl chain length (e.g., hexyl, dodecyl) and the substitution pattern on the pyridinium ring, researchers can design ILCs with specific phase behaviors and conductive properties. unl.pttandfonline.com

Table 2: Influence of Cation Structure on the Mesomorphic Properties of Pyridinium-Based Salts

| Compound | Alkyl Chain Length | Methyl Group Position | Observed Mesophase | Key Finding |

| [C₁₂Pyr][Br] | C₁₂ | None | Smectic | Forms a lamellar phase upon heating. researchgate.net |

| [C₁₂-2-Pic][Br] | C₁₂ | 2 (ortho) | Lamellar | Exhibits a lamellar phase at a higher temperature compared to unsubstituted form. researchgate.net |

| [C₁₂-3-Pic][Br] | C₁₂ | 3 (meta) | Focal Conics (Smectic) | The methyl group at the meta position influences the texture of the smectic phase. researchgate.net |

| [C₁₂-4-Pic][Br] | C₁₂ | 4 (para) | Focal Conics (Smectic) | Similar to the meta-substituted compound, forms a smectic phase with focal conic texture. researchgate.net |

Note: This table is based on research on dodecyl (C₁₂) analogs, which provides insight into how the hexyl (C₆) chain in 1-hexyl-4-methyl-pyridinium would contribute to similar, though likely different, phase behavior. researchgate.net

Dissolution and Processing of Biopolymers (e.g., Cellulose, Chitosan)

The processing of natural biopolymers like cellulose and chitosan (B1678972) is hindered by their poor solubility in common solvents, a result of their extensive and rigid intermolecular hydrogen-bonding networks. ncsu.edu Pyridinium-based ionic liquids have emerged as highly effective solvents capable of dissolving these intractable biopolymers. acs.orgrsc.org

The dissolution mechanism relies on the ability of the ionic liquid's cations and anions to disrupt the hydrogen bonds within the polymer structure. acs.org The anions form new hydrogen bonds with the hydroxyl groups of the cellulose, while the cations interact with the oxygen atoms of the glycosidic links, leading to the separation of the polymer chains. acs.orgresearchgate.net The structure of the pyridinium cation, including the length of the N-alkyl chain, plays a role in its efficacy as a solvent. rsc.org

Ionic liquids based on pyridinium cations have been successfully used to dissolve cellulose, enabling its regeneration into various forms such as fibers, films, and gels. acs.orgrsc.org For example, N-hexylpyridinium salts have been studied as modifiers for microcrystalline cellulose. researchgate.net Similarly, chitosan, another abundant biopolymer, can be processed using ionic liquids. ncsu.edu This dissolution and regeneration process often results in materials with reduced crystallinity compared to the native biopolymer, which can make them more accessible for further chemical modification or enzymatic hydrolysis. ncsu.eduacs.org However, it is noted that some pyridinium-based ILs can cause a degree of cellulose depolymerization, an effect that must be considered for specific applications. rsc.org

Environmental Fate, Biodegradation, and Green Chemistry Aspects of Pyridinium, 1 Hexyl 4 Methyl Ionic Liquids

Microbial Biodegradation Pathways and Mechanisms

The biological breakdown of Pyridinium (B92312), 1-hexyl-4-methyl- and related structures is a key determinant of their environmental persistence. Research has delved into the mechanisms by which microorganisms metabolize these compounds.

Aerobic Degradation by Activated Sludge Microorganisms

Activated sludge from wastewater treatment plants, a complex consortium of microorganisms, has been a primary focus for studying the biodegradation of pyridinium-based ILs. nih.govdtu.dkresearchgate.net Studies have shown that the biodegradability of these compounds is significantly influenced by the length of the alkyl chain attached to the pyridinium ring. researchgate.netpsu.edu For instance, pyridinium ILs with longer alkyl chains, such as hexyl and octyl, tend to be more readily mineralized by activated sludge communities compared to those with shorter chains like butyl. researchgate.netresearchgate.net The 1-hexyl-4-methylpyridinium cation, due to its hexyl chain, is expected to undergo more efficient aerobic degradation than its shorter-chain counterparts. The process generally involves the initial breakdown of the alkyl side chain, followed by the cleavage of the pyridinium ring. psu.edu

Degradation by Specific Axenic Bacterial Cultures

Investigations using specific, isolated bacterial strains (axenic cultures) have provided deeper insights into the metabolic pathways involved in pyridinium IL degradation. For example, soil bacteria such as Corynebacterium sp. and Pseudomonas fluorescens have demonstrated the ability to degrade pyridinium-based cations. researchgate.net These studies have revealed that different bacterial species may employ distinct degradation pathways. researchgate.net The degradation of pyridinium cations by axenic cultures often involves hydroxylation and subsequent cleavage of the pyridinium ring. researchgate.net The specific enzymes and genetic pathways responsible for these transformations are areas of ongoing research.

Structural Elucidation of Biodegradation Products and their Environmental Implications

Advanced analytical techniques, such as high-performance liquid chromatography/mass spectrometry (HPLC/MS) and tandem mass spectrometry (MS/MS), have been instrumental in identifying the intermediate and final products of biodegradation. For 1-hexyl-substituted pyridinium ILs, a common initial degradation step is the hydroxylation of the hexyl side chain. psu.edu This is followed by further oxidation and cleavage, leading to the formation of smaller, more readily biodegradable molecules. psu.edu

A significant finding is that the biodegradation products of pyridinium ILs are generally less toxic than the parent compounds. psu.eduresearchgate.net Once the pyridinium ring is cleaved, the resulting metabolites exhibit significantly lower toxicity to aquatic organisms like Daphnia magna. psu.eduua.pt This suggests that microbial degradation in aquatic environments can effectively detoxify these ionic liquids.

Table 1: Identified Biodegradation Metabolites of a Related Pyridinium Ionic Liquid

| Parent Ion (m/z) | Proposed Metabolite Structure | Analytical Method |

| 192 | 1-hexyl-3-methylpyridine with a hydroxyl group on the hexyl side chain | MS/MS |

| 194 | 1-hexyl-3-methylpyridine with a hydroxyl group on the pyridinium ring | MS/MS |

This table is based on data for 1-hexyl-3-methylpyridinium bromide, a structurally similar compound, as detailed information for the 4-methyl isomer was not available in the search results. psu.edu

Advanced Oxidation Processes for Environmental Remediation (e.g., Fenton Oxidation)

In cases where biodegradation may be slow or incomplete, advanced oxidation processes (AOPs) offer a promising technology for the remediation of water contaminated with ionic liquids. Fenton oxidation, which utilizes hydrogen peroxide (H₂O₂) and an iron catalyst to generate highly reactive hydroxyl radicals (•OH), has proven effective in degrading pyridinium-based ILs. researchgate.netnih.govdntb.gov.ua

Studies on the Fenton oxidation of pyridinium ILs have shown that the process can achieve complete conversion of the parent compound. researchgate.netnih.gov The initial step involves the hydroxylation of the ionic liquid by the hydroxyl radicals, followed by the opening of the pyridinium ring and the formation of short-chain organic acids. nih.gov These acidic intermediates are generally more biodegradable and less ecotoxic than the original ionic liquid. researchgate.netnih.gov For instance, at near-stoichiometric H₂O₂ doses, the resulting effluents from the Fenton treatment of a pyridinium IL showed non-ecotoxic behavior and improved biodegradability. nih.gov

Green Chemistry Principles in the Design and Application of Pyridinium, 1-hexyl-4-methyl- Ionic Liquids

The development and use of Pyridinium, 1-hexyl-4-methyl- and related ionic liquids can be guided by the principles of green chemistry to minimize their environmental impact. rsc.orgmpg.decellulosechemtechnol.ro

Designing for Degradation (Principle 10): A key principle is designing chemical products that break down into innocuous substances after their use. Research into the biodegradation of pyridinium ILs directly supports this principle by identifying structural features that enhance biodegradability, such as longer alkyl chains and the incorporation of ester groups. psu.eduresearchgate.netcsic.esrsc.org This knowledge allows for the rational design of new ILs that are less likely to persist in the environment.

Use of Renewable Feedstocks (Principle 7): Efforts are being made to synthesize pyridinium-based ILs from renewable resources. mpg.de For example, researchers have developed pathways to synthesize N-substituted pyridinium cations from furfural (B47365) and amino acids, both of which can be derived from biomass. mpg.de This approach reduces the reliance on fossil fuel-based starting materials.

Less Hazardous Chemical Syntheses (Principle 3): Green chemistry also emphasizes the use of safer synthetic methods. The synthesis of pyridinium ILs can be designed to avoid hazardous reagents. For instance, biotechnological synthesis using N-methyltransferases can be an alternative to using carcinogenic methylating agents like iodomethane (B122720) or dimethyl sulfate. rsc.org

Inherently Safer Chemistry for Accident Prevention (Principle 12): The low vapor pressure of ionic liquids is a significant advantage over volatile organic solvents, reducing the risk of air pollution and exposure through inhalation. rsc.orgcellulosechemtechnol.ro This inherent property aligns with the principle of designing safer chemicals and processes to prevent accidents.

By integrating these green chemistry principles, the lifecycle of pyridinium-based ionic liquids, from their synthesis to their ultimate environmental fate, can be made more sustainable.

Assessment of Environmental Footprint and Sustainability Metrics

The environmental footprint of a chemical is a complex measure encompassing its persistence, bioaccumulation potential, and toxicity (PBT). For 1-hexyl-4-methylpyridinium and related compounds, these factors are largely dictated by the structure of the cation.

Biodegradation and Persistence

The biodegradability of pyridinium-based ILs is highly dependent on the length of the alkyl side chain. Studies on activated sludge microorganisms have shown that biodegradability tends to increase with longer alkyl chains. researchgate.netnih.gov For instance, research comparing pyridinium ILs with varying alkyl chain lengths (butyl, hexyl, octyl) found that the octyl-substituted versions were more readily mineralized than their hexyl and butyl counterparts. researchgate.netrsc.org

Specifically, for hexyl-substituted pyridinium cations, the results are mixed. One study on 1-hexyl-3-methylpyridinium bromide found that while it could be fully mineralized, it required an extended incubation period and did not meet the criteria to be classified as "readily biodegradable". rsc.orgacs.org Another study observed the total elimination of N-octylpyridinium cations within 31 days, whereas N-butylpyridinium compounds showed no significant biodegradation. unl.pt The degradation of the hexyl chain often proceeds via the loss of terminal carbon atoms, while the pyridinium ring itself tends to remain intact. scispace.com

Bioaccumulation and Ecotoxicity

A key aspect of sustainability is low potential for bioaccumulation and minimal ecotoxicity. Computational studies using the Conductor-like Screening Model for Real Solvents (COSMO-RS) have been employed to predict the environmental fate of numerous ionic liquids, including 1-hexyl-4-methylpyridinium. academicjournals.orgresearchgate.net These studies predict a low octanol-water partition coefficient (Kow) and a low Bioconcentration Factor (BCF) for this compound, suggesting it has a low potential to bioaccumulate in organisms. academicjournals.orgresearchgate.net A solvent with a BCF value below 250 μmol/L is not considered to have high bioaccumulation potential. academicjournals.org

However, ecotoxicity remains a concern. The toxicity of pyridinium ILs is strongly correlated with the length of the alkyl side chain—longer chains lead to increased lipophilicity and thus higher toxicity due to greater interaction with cell membranes. ua.ptnih.gov Studies on the water flea Daphnia magna have shown that the degradation products of 1-hexyl-3-methylpyridinium bromide are less toxic than the parent compound, indicating that biodegradation can be an effective detoxification pathway in aquatic environments. rsc.orgua.pt Nevertheless, pyridinium-based ILs have generally been found to be more toxic than their commonly studied imidazolium (B1220033) counterparts. unl.ptsemanticscholar.org

| Parameter | Finding for Hexyl-Pyridinium ILs & Related Compounds | References |

| Biodegradability | Can be fully mineralized, but often requires extended incubation and may not be classified as "readily biodegradable". Biodegradation rates increase with longer alkyl chains (e.g., octyl > hexyl). | researchgate.netrsc.orgacs.org |

| Bioaccumulation | Computational models (COSMO-RS) predict a low octanol-water partition coefficient (Kow) and Bioconcentration Factor (BCF), indicating low bioaccumulation potential. | academicjournals.orgresearchgate.net |

| Ecotoxicity | Toxicity increases with alkyl chain length. Pyridinium ILs are generally more toxic than imidazolium ILs. Biodegradation products can be less toxic than the parent compound. | rsc.orgua.ptunl.ptsemanticscholar.org |

Sustainability Metrics

Strategies for Designing Readily Biodegradable Pyridinium Ionic Liquids

The inherent tunability of ionic liquids presents a significant opportunity to design new compounds with enhanced biodegradability. csic.esmpg.de Research has identified several key structural modifications to the pyridinium cation that can drastically improve its environmental fate. csic.es

Incorporation of Functional Groups

A highly successful strategy involves incorporating easily metabolizable functional groups into the alkyl side chain. The introduction of an ester moiety has been shown to yield pyridinium ILs that are "readily biodegradable" according to the CO2 Headspace test (ISO 14593). csic.esrsc.orgresearchgate.net This high level of biodegradation appears to be a feature of the modified cation and is independent of the anion. csic.es The ester linkage provides a weak point that is susceptible to enzymatic hydrolysis, breaking the molecule down into smaller, less harmful components.

Use of Renewable Starting Materials

Another core principle of green chemistry is the use of renewable feedstocks. Synthesizing pyridinium ILs from naturally occurring and inexpensive precursors like nicotinic acid (a form of vitamin B3) is an attractive strategy. csic.es Ionic liquids derived from nicotinic acid that also incorporate ester functionalities have demonstrated exceptionally high rates of biodegradation. csic.esrsc.orgmonash.edu This approach not only addresses the end-of-life concerns of the IL but also makes its synthesis more sustainable.

Influence of the Anion and Alkyl Chain

There is, however, a conflict of aims when considering the alkyl chain length. While longer chains (e.g., octyl) can promote faster biodegradation compared to shorter chains (e.g., butyl), they also significantly increase the IL's toxicity. unl.pt The hexyl chain represents a compromise, showing some biodegradation, but structural modifications like adding an ester group are necessary to achieve the "readily biodegradable" classification. csic.esacs.org

| Design Strategy | Description | Outcome | References |

| Ester Functionalization | Incorporating an ester group into the side chain of the pyridinium cation. | Creates a point for enzymatic hydrolysis, leading to compounds classified as "readily biodegradable". | csic.esrsc.orgresearchgate.net |

| Renewable Precursors | Synthesizing ILs from natural starting materials like nicotinic acid. | Improves the sustainability of the synthesis process and can lead to highly biodegradable products. | csic.esmpg.de |

| Anion Selection | Choosing anions that are themselves biodegradable, such as linear alkylsulfates. | Contributes to the overall mineralization of the ionic liquid salt. | scispace.com |

| Alkyl Chain Optimization | Adjusting the length of the alkyl side chain. | A trade-off exists: longer chains can increase biodegradation rates but also increase toxicity. | unl.pt |

By implementing these design strategies, it is possible to architect novel pyridinium ionic liquids that retain their desirable solvent properties while possessing a significantly reduced environmental footprint, moving them closer to the goal of being truly sustainable chemicals. csic.es

Q & A

Q. What are the optimal synthetic routes for 1-hexyl-4-methylpyridinium derivatives, and how can purity be maximized?

Microwave-assisted synthesis is a high-efficiency method for pyridinium derivatives. For example, cobaltoceniumylamido pyridinium compounds are synthesized via microwave irradiation (100°C, 30 minutes), reducing reaction times while improving yield . Solvent selection (e.g., acetonitrile or dichloromethane) and purification via recrystallization or column chromatography are critical for purity. Structural validation using X-ray crystallography ensures correct stereochemistry .

Q. What safety protocols are essential for handling 1-hexyl-4-methylpyridinium compounds?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15+ minutes. Seek medical attention and provide the SDS .

Q. Which spectroscopic techniques are critical for characterizing 1-hexyl-4-methylpyridinium derivatives?

- X-ray Crystallography : Resolves crystal structure and cation-anion interactions .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular integrity and purity (e.g., pyridinium proton signals at δ 8.5–9.5 ppm) .

- FT-IR : Identifies functional groups (e.g., C–N stretching at 1200–1350 cm⁻¹) .

Advanced Research Questions

Q. How can viscosity and water activity of 1-hexyl-4-methylpyridinium ionic liquids (ILs) be measured experimentally?

- Viscosity : Use capillary viscometers or rotational rheometers at controlled temperatures (e.g., 298.15 K). For 1-hexyl-4-methylpyridinium bromide, viscosity increases with IL concentration due to electrostatic interactions .

- Water Activity : Apply isopiestic methods with ammonium acetate buffers. Thermodynamic studies show water activity decreases with higher IL concentration, impacting solubility .

Q. What computational and experimental strategies link pyridinium structure to biological activity (e.g., acetylcholinesterase inhibition)?

- Molecular Docking : Simulate binding affinities between pyridinium derivatives and enzyme active sites (e.g., donepezil analogs with N-benzyl pyridinium moieties show enhanced AChE inhibition) .

- Structure-Activity Relationships (SAR) : Vary alkyl chain length (e.g., hexyl vs. ethyl) to assess hydrophobicity and membrane permeability. Longer chains may improve blood-brain barrier penetration .

Q. How do substituent position and alkyl chain length affect the thermodynamic stability of 1-hexyl-4-methylpyridinium ILs?

- Alkyl Chain Impact : Longer chains (e.g., hexyl) increase hydrophobicity and reduce water activity, enhancing IL stability in non-polar solvents .

- Substituent Position : Methyl groups at the 4-position optimize cation symmetry, lowering melting points compared to 2- or 3-substituted analogs. This is critical for designing low-viscosity ILs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.